4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3FNO4S. It features a fluorine atom, a nitro group, and a sulfonyl fluoride group attached to a benzene ring. This compound is significant in various fields of scientific research due to its unique chemical properties and reactivity, particularly in organic synthesis and medicinal chemistry .
The compound is synthesized through specific chemical reactions involving precursors such as 2-fluoro-4-nitrobenzenesulfonyl chloride. Its production often requires controlled conditions to ensure purity and yield.
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride is classified as a sulfonyl fluoride derivative, which includes compounds featuring a sulfonyl group (SO2) bonded to a fluoride atom. It falls under the broader category of fluorinated organic compounds, which are characterized by the presence of fluorine atoms attached to carbon structures .
The synthesis of 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride can be achieved through several methods:
The reaction conditions are crucial for successful synthesis:
The molecular structure of 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride can be described using the following data:
Property | Value |
---|---|
Molecular Formula | C6H3FNO4S |
Molecular Weight | 223.16 g/mol |
IUPAC Name | 2-fluoro-4-nitrobenzenesulfonyl fluoride |
InChI | InChI=1S/C6H3FNO4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H |
InChI Key | YMOSGNMTTZWTAO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1N+[O-])F)S(=O)(=O)F |
This structure highlights the arrangement of atoms within the molecule, showcasing the positions of the fluorine and nitro groups relative to the benzene ring.
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride is involved in several types of chemical reactions:
The mechanism of action for 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride primarily involves its reactivity with nucleophiles and electrophiles. The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl fluoride group, making it a reactive site for nucleophilic attack. This property is exploited in various chemical transformations and biological assays, facilitating diverse applications in scientific research .
The physical properties of 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride include:
Key chemical properties include:
The compound exhibits high gastrointestinal absorption potential based on its molecular structure, which may influence its behavior in biological systems .
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
The most established route to 4-fluoro-2-nitrobenzene-1-sulfonyl fluoride involves chlorosulfonation of 1-fluoro-3-nitrobenzene followed by halogen exchange. The precursor 1-fluoro-3-nitrobenzene undergoes electrophilic sulfonation with chlorosulfonic acid (ClSO₃H) at 0–5°C, yielding 4-fluoro-2-nitrobenzenesulfonyl chloride as a crystalline intermediate. Subsequent nucleophilic displacement of chloride by fluoride proceeds via:
Table 1: Nucleophilic Fluorination Optimization
Fluoride Source | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
KF | DMF | 80 | 65 |
AgF | MeCN | 60 | 78 |
KHF₂ | DMSO | 90 | 72 |
Key limitations include competing hydrolysis and requirement for pure sulfonyl chloride intermediates, necessitating rigorous drying [1] [6].
The meta-directing nature of the fluorine atom dictates regioselectivity during nitration of fluorobenzene derivatives:
This sequential approach (sulfonation → nitration) avoids isomer contamination observed in dinitrofluorobenzene sulfonation routes [1].
Modern methods leverage transition metals for direct C–SO₂F bond formation:
Table 2: Catalytic Fluorosulfonylation Performance
Method | Catalyst | SO₂ Source | F Source | Yield Range (%) |
---|---|---|---|---|
Pd-Catalyzed Coupling | Pd₂(dba)₃/XantPhos | DABSO | Selectfluor | 60–85 |
Photoredox | 4CzIPN | DABSO | KHF₂ | 45–92 |
These methods offer late-stage functionalization potential but require optimization for ortho-nitrofluorobenzene systems [8] [9].
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9